3-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one
Description
Properties
IUPAC Name |
3-[1-(4-pyrazol-1-ylphenyl)sulfonylpiperidin-3-yl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c28-22-20-6-1-2-7-21(20)23-16-26(22)18-5-3-13-25(15-18)31(29,30)19-10-8-17(9-11-19)27-14-4-12-24-27/h1-2,4,6-12,14,16,18H,3,5,13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHNVRNLAFCTBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)N4C=NC5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, cytotoxic, and enzyme inhibition effects, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound features multiple functional groups, including a quinazolinone core, a piperidine ring, and a pyrazole moiety. This unique combination contributes to its diverse biological activities.
Antimicrobial Activity
Recent studies have shown that quinazolinone derivatives exhibit significant antimicrobial properties. For example, compounds derived from quinazolinone structures have been reported to possess potent antibacterial and antifungal activities.
Table 1: Antimicrobial Activity of Quinazolinone Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A1 | E. coli | 50 µg/mL |
| A2 | S. aureus | 25 µg/mL |
| A3 | C. albicans | 30 µg/mL |
These results indicate that derivatives similar to this compound may be effective against various pathogens, suggesting potential applications in treating infections.
Cytotoxic Activity
The cytotoxic effects of this compound have been evaluated against several cancer cell lines. A study reported that certain derivatives exhibited selective cytotoxicity towards prostate cancer (PC3), breast cancer (MCF-7), and colorectal cancer (HT-29) cells.
Table 2: Cytotoxicity of Quinazolinone Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A1 | PC3 | 10 |
| A2 | MCF-7 | 12 |
| A3 | HT-29 | 15 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50, the more potent the compound is against the respective cell line.
Enzyme Inhibition
In addition to antimicrobial and cytotoxic activities, quinazolinone derivatives have been investigated for their ability to inhibit enzymes involved in various biological processes. For instance, some studies suggest that these compounds can act as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair.
Table 3: Enzyme Inhibition Data
| Compound | Enzyme Target | IC50 (nM) |
|---|---|---|
| A1 | PARP | 14 |
| A2 | Topoisomerase II | 22 |
The ability of these compounds to inhibit key enzymes highlights their potential as therapeutic agents in cancer treatment.
Case Studies
Several case studies have documented the synthesis and evaluation of similar compounds with promising biological activities:
- Zayed et al. synthesized N3-sulfonamide substituted quinazolinones and reported enhanced antibacterial activity upon specific substitutions on the aromatic ring .
- Sojitra et al. developed new derivatives with improved antimicrobial properties through structural modifications .
- Orvieto et al. introduced pyrazolo[1,5-a]quinazolin-5(4H)-ones as potent PARP inhibitors, demonstrating significant cytotoxic effects against various cancer cell lines .
Comparison with Similar Compounds
Piperidine-Sulfonyl Derivatives
Compounds like 8-(4-(2-(4-(4-fluorophenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one () share the piperidine-sulfonyl motif.
Pyrazole-Containing Derivatives
3-(4-(5-(4-(trifluoromethyl)phenyl)isoxazol-3-yl)phenyl)quinazolin-4(3H)-one () replaces the sulfonyl-piperidine group with an isoxazole-phenyl moiety. This substitution enhances anti-inflammatory activity (IC₅₀ = 1.2 μM for COX-2 inhibition) but diminishes antimicrobial potency compared to sulfonyl-linked derivatives .
Halogen-Substituted Derivatives
7-Chloro-3-(4-(3-(4-chlorophenyl)dihydroisoxazolyl)phenyl)-2-(4-methoxyphenyl)quinazolin-4(3H)-one () demonstrates that chloro and methoxy groups at the quinazolinone core improve α1-adrenergic receptor blockade (89% reduction in hypertensive response in rats) but may increase toxicity risks due to lipophilicity .
Pharmacological Activity Comparison
Antimicrobial Activity
- 6-Bromo-3-(4-fluorophenyl)-2-(3-(3-(4-chlorophenyl)pyrazolyl)propyl)quinazolin-4(3H)-one () exhibits broad-spectrum antibacterial activity (MIC = 2–8 μg/mL against S. aureus and E. coli), outperforming antifungal effects (MIC = 16–32 μg/mL) .
- 3-(4-(5-(3-nitrophenyl)dihydroisoxazolyl)phenyl)-2-(4-nitrophenyl)quinazolin-4(3H)-one () shows superior antibacterial action (MIC = 1.5 μg/mL) but requires nitro groups, which may limit metabolic stability .
Antihypertensive Activity
Central Nervous System (CNS) Targeting
- 18F-Labeled 6-(4-chlorophenyl)-3-(piperidin-3-ylmethyl)quinazolin-4(3H)-one () serves as a PET tracer for GHS-R1a receptors, highlighting the role of piperidine groups in enhancing blood-brain barrier penetration .
Data Tables
Table 1: Key Structural and Pharmacological Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
